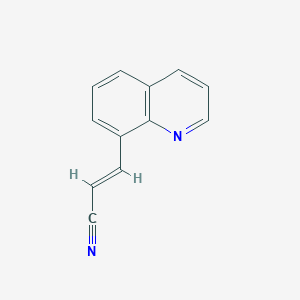
3-(Quinolin-8-yl)prop-2-enenitrile
Descripción general
Descripción
3-(Quinolin-8-yl)prop-2-enenitrile is a chemical compound with the molecular formula C12H8N2 and a molecular weight of 180.21 g/mol . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is (2E)-3-(8-quinolinyl)-2-propenenitrile . The InChI code is 1S/C12H8N2/c13-8-2-6-10-4-1-5-11-7-3-9-14-12(10)11/h1-7,9H/b6-2+ .Physical And Chemical Properties Analysis
3-(Quinolin-8-yl)prop-2-enenitrile is a powder at room temperature . It has a molecular weight of 180.21 g/mol .Aplicaciones Científicas De Investigación
3-(Quinolin-8-yl)prop-2-enenitrile: A Comprehensive Analysis of Scientific Research Applications
Medicinal Chemistry Antimalarial and Antibacterial Agents: Quinoline derivatives, including 3-(Quinolin-8-yl)prop-2-enenitrile, have been extensively studied for their medicinal properties. They are known to serve as core structures for a variety of drugs, particularly antimalarial agents like chloroquine and quinine, as well as antibacterial agents such as fluoroquinolones .
Anticancer Research: The quinoline nucleus is a common feature in several anticancer drugs, including topotecan and camptothecin. Research into quinoline derivatives continues to explore their potential in developing new oncological treatments .
Local Anesthetics: Some quinoline derivatives have been utilized as local anesthetics, providing another avenue for the application of 3-(Quinolin-8-yl)prop-2-enenitrile in medical research .
Anti-tubercular Drugs: The fight against tuberculosis has also benefited from quinoline derivatives, with drugs like bedaquiline featuring this structure. This highlights the potential for 3-(Quinolin-8-yl)prop-2-enenitrile in anti-tubercular drug development .
Material Science Organic Synthesis: Beyond medicinal chemistry, quinoline derivatives are valuable in material science, particularly in organic synthesis due to their versatile chemical properties that allow for various modifications and applications.
Bioorganic Chemistry: The bioactive nature of quinoline derivatives makes them significant in bioorganic chemistry, where they can be used to study biological processes and develop new biochemical tools .
Agrochemical Research: In agrochemistry, quinoline derivatives are explored for their potential use in developing new pesticides and herbicides, contributing to more efficient and sustainable agricultural practices .
Interdisciplinary Areas Anti-COVID-19 Applications: Recently, the versatility of quinoline derivatives has been demonstrated in their potential application against COVID-19, showcasing the adaptability of compounds like 3-(Quinolin-8-yl)prop-2-enenitrile in addressing emerging global health challenges .
Safety and Hazards
Propiedades
IUPAC Name |
(E)-3-quinolin-8-ylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2/c13-8-2-6-10-4-1-5-11-7-3-9-14-12(10)11/h1-7,9H/b6-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGVEZANNHPZEJ-QHHAFSJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)C=CC#N)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)/C=C/C#N)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




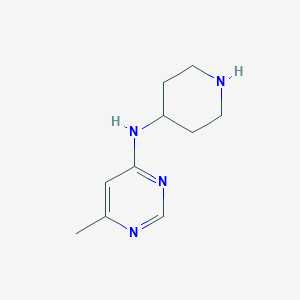
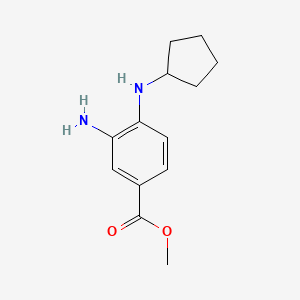
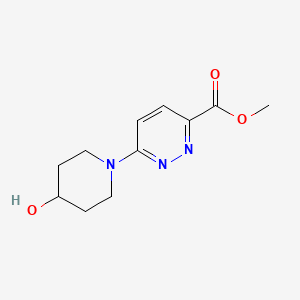
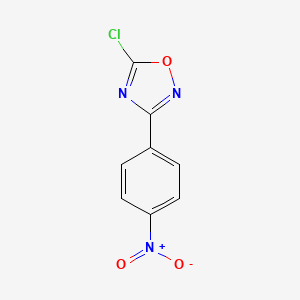
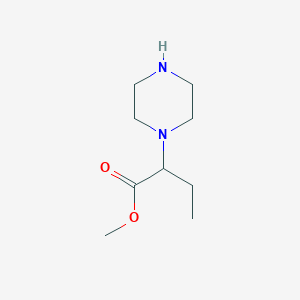
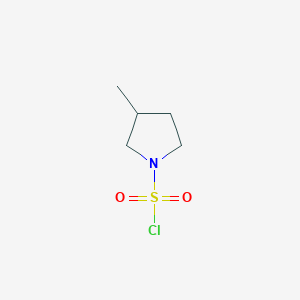
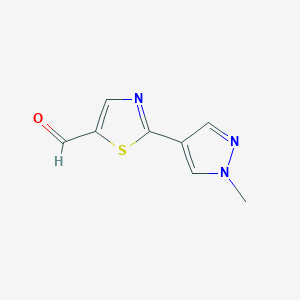
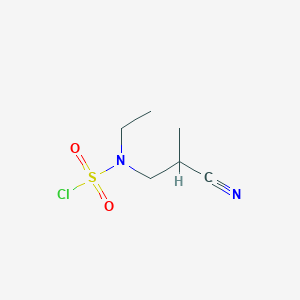
![[1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl]-methyl-amine](/img/structure/B1427826.png)

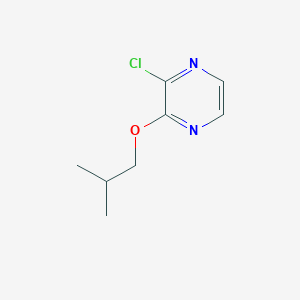
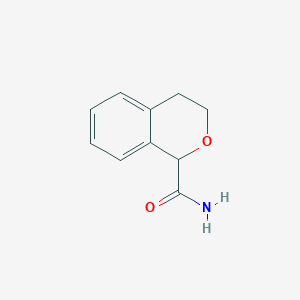
![[2-(3-Methylbutoxy)naphthalen-1-yl]boronic acid](/img/structure/B1427831.png)